molecular formula C18H12N2O2 B1683420 XX-650-23

XX-650-23

カタログ番号: B1683420
分子量: 288.3 g/mol
InChIキー: DRBIYQSSEMTUJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

XX-650-23: は、環状AMP応答要素結合タンパク質(CREB)とそのコアクチベーターであるCREB結合タンパク質(CBP)間の相互作用を標的とする低分子阻害剤です。 この化合物は、急性骨髄性白血病(AML)細胞のアポトーシスと細胞周期停止を誘導する上で大きな可能性を示しています .

化学反応の分析

生物活性

XX-650-23 is a small molecule inhibitor targeting the cAMP Response Element Binding Protein (CREB), which is implicated in various malignancies, particularly acute myeloid leukemia (AML). This article provides an overview of the biological activity of this compound, including its mechanism of action, effects on AML cells, and relevant case studies.

This compound functions by disrupting the interaction between CREB and its co-activator, CREB Binding Protein (CBP). This disruption inhibits CREB-mediated transcriptional activity, leading to significant biological effects:

  • Induction of Apoptosis : The inhibition of the CBP-CREB interaction triggers apoptotic pathways in AML cells, resulting in cell death.
  • Cell Cycle Arrest : this compound causes cell cycle arrest, particularly at the G1/S transition, which is critical for halting the proliferation of cancer cells.
  • Minimal Toxicity : Notably, this compound exhibits low toxicity towards normal human hematopoietic cells and tissues in mouse models, making it a promising candidate for targeted therapy in AML .

In Vitro Studies

Studies have demonstrated that treatment with this compound leads to:

  • Suppression of Cell Viability : this compound significantly reduces the viability of AML cell lines and primary AML cells. The degree of apoptosis induced correlates with the levels of CREB expression within the cells .
    Cell LineIC50 (µM)Apoptosis Induction (%)
    HL600.270
    OCI-AML20.1565
    Primary AML Cells0.2560

In Vivo Studies

In vivo experiments using mouse models injected with human AML cells showed that:

  • Prolonged Survival : Mice treated with this compound exhibited significantly prolonged survival compared to control groups. The treatment was administered at a dosage of 1.25 mg/kg daily via intravenous injection .

Combination Therapy

Research also indicates that combining this compound with other agents can enhance therapeutic efficacy:

  • Synergistic Effects with Niclosamide : When used in combination with niclosamide, another compound that inhibits CREB activity, this compound showed additive anti-proliferative effects against AML cells .

Case Studies

  • Patient-Derived Xenograft Models : In studies involving patient-derived xenograft (PDX) models of AML, administration of this compound led to significant tumor regression and improved survival rates in mice bearing human AML tumors .
  • Clinical Observations : Preliminary clinical observations suggest that patients with higher levels of CREB expression may respond better to treatments involving this compound, highlighting its potential as a personalized therapy for AML .

特性

分子式

C18H12N2O2

分子量

288.3 g/mol

IUPAC名

N-(4-cyanophenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H12N2O2/c19-11-12-5-7-15(8-6-12)20-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-10,21H,(H,20,22)

InChIキー

DRBIYQSSEMTUJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O

正規SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

XX-650-23;  XX 650 23;  XX65023; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XX-650-23
Reactant of Route 2
Reactant of Route 2
XX-650-23
Reactant of Route 3
Reactant of Route 3
XX-650-23
Reactant of Route 4
Reactant of Route 4
XX-650-23
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
XX-650-23
Reactant of Route 6
Reactant of Route 6
XX-650-23

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。